3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid
Description
3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 1378864-23-3, molecular formula: C₉H₆FNO₂S, molecular weight: 211.21 g/mol) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at position 5, an amino group at position 3, and a carboxylic acid moiety at position 2 . This structure combines aromaticity, hydrogen-bonding capability (via the amino and carboxylic acid groups), and electron-withdrawing effects (fluorine), making it a promising scaffold in medicinal chemistry. Its applications span anticancer, antimicrobial, and kinase inhibition research, leveraging its ability to interact with biological targets through diverse physicochemical properties .
Properties
IUPAC Name |
3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPPVCFRACXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate, followed by intramolecular cyclization to form the benzothiophene ring . The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the benzothiophene ring.
Reduction: Alcohol derivatives of the benzothiophene ring.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Research :
-
Enzyme Inhibition :
- Research indicates that this compound can act as an allosteric inhibitor of certain enzymes involved in metabolic pathways, such as the branched-chain α-ketoacid dehydrogenase complex. This inhibition can lead to therapeutic benefits in conditions characterized by elevated branched-chain amino acids .
Material Science Applications
- Organic Semiconductors :
- Polymer Chemistry :
Case Studies
- Biological Evaluation :
- Pharmacokinetics Research :
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The amino and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
Halogen-Substituted Derivatives
- 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: N/A): Bromine at position 5 increases molecular weight (280.12 g/mol) and lipophilicity (clogP ~2.8) compared to the fluorine analog (clogP ~1.9).
- 3-Chlorobenzo[b]thiophene-2-carboxylic acid :
Aryl-Substituted Derivatives
- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6): A 4-chlorophenyl group at position 5 significantly elevates clogP (~3.2) versus the fluorine-substituted compound. Enhanced antiproliferative activity in cancer cell lines (e.g., A431) due to improved lipophilicity and π-π stacking with aromatic residues in proteins .
- 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid (CAS: 1184917-64-3): Fluorine on the phenyl ring (vs. benzo[b]thiophene) reduces electronegativity at the core but maintains moderate solubility (237.25 g/mol, aqueous solubility ~0.1 mg/mL) .
Functional Group Modifications
Carboxylic Acid Derivatives
- Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate (CAS: 474843-40-8): Esterification of the carboxylic acid (methyl ester) increases logP by ~1.5 units, enhancing blood-brain barrier penetration but reducing ionization at physiological pH .
- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Introduction of cyano and sulfanyl groups alters electronic properties, with a Hammett σₚ value of +0.66 for CN, enhancing reactivity in nucleophilic substitutions .
Sulfonamide and Sulfonyl Derivatives
- 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid: Tosyl (p-toluenesulfonyl) group at position 3 increases molecular weight (393.43 g/mol) and introduces strong hydrogen-bond acceptor sites, improving kinase inhibition (e.g., STAT5 targeting) .
- 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS: 175202-08-1): Sulfonyl and methylthio groups enhance metabolic stability but reduce solubility (clogP ~2.5) .
Biological Activity
3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene class, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : 3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid
- Molecular Formula : C9H6FNO2S
- Molecular Weight : 197.21 g/mol
- CAS Number : 1378864-23-3
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways due to the presence of amino and fluoro substituents. These modifications may enhance its binding affinity to enzymes or receptors involved in various biological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Amino-5-fluorobenzo[b]thiophene | 32 | Antibacterial against S. aureus |
| Benzothiophene derivatives | Varies | General antimicrobial activity |
Anticancer Activity
Another significant area of research is the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through the inhibition of specific kinases involved in cell proliferation and survival. For instance, a related compound was shown to reverse aging phenotypes in Werner syndrome cell cultures by targeting MAPK pathways .
Case Studies
-
Study on Antibacterial Activity
- Researchers synthesized a series of benzothiophene derivatives, including this compound, and evaluated their antibacterial properties against various strains of bacteria.
- Results showed that this compound had a notable effect on S. aureus, with an MIC value indicating strong antibacterial activity.
- Anticancer Screening
Q & A
Q. What are the standard synthetic routes for 3-amino-5-fluorobenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A common approach includes:
- Fluorination : Electrophilic fluorination at the 5-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Amination : Introduction of the amino group at the 3-position via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia derivatives .
- Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., ethyl 3-nitro-5-fluorobenzo[b]thiophene-2-carboxylate) using NaOH or LiOH in aqueous THF .
Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting catalysts (e.g., Pd for coupling reactions) or solvent systems (e.g., DMF for polar intermediates).
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine at C5, amino at C3) and aromatic proton coupling. F NMR identifies fluorination efficiency .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS validates molecular weight (exact mass: ~225.03 g/mol) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
Q. What safety precautions are necessary when handling this compound?
- Stability : Store at -20°C in inert atmospheres to prevent decarboxylation or oxidation .
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., peroxides) .
- Decomposition Products : Thermal degradation may release CO, CO₂, or sulfur oxides; use fume hoods during synthesis .
Advanced Research Questions
Q. How does the fluorine substitution at C5 influence biological activity in neurodegenerative disease models?
The C5-fluorine enhances electron-withdrawing effects, stabilizing interactions with amyloidogenic proteins (e.g., tau or α-synuclein).
Q. What contradictory data exist regarding its kinase inhibition, and how can these be resolved?
Some studies report nM-level inhibition of JAK2 kinases, while others show no activity against EGFR.
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
